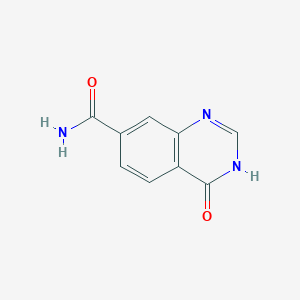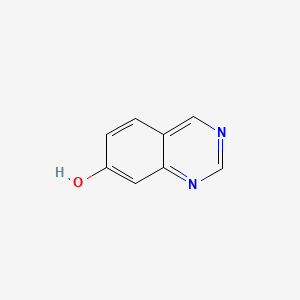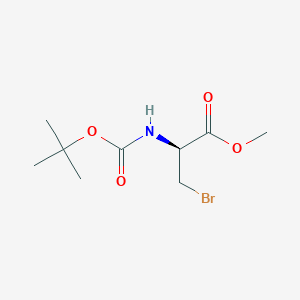
3-Bromo-N-Boc-D-alanine methyl ester
Vue d'ensemble
Description
“3-Bromo-N-Boc-D-alanine methyl ester” is a compound that has gained significant attention in the scientific community. It’s a derivative of D-alanine, where the amino group is protected by a Boc (tert-butyloxycarbonyl) group, and the carboxyl group is esterified with a methyl group .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular formula of “3-Bromo-N-Boc-D-alanine methyl ester” is C9H16BrNO4. The structure includes a bromine atom on the third carbon of the alanine backbone, a Boc protecting group on the amino group, and a methyl ester group on the carboxyl group .
Chemical Reactions Analysis
The Boc group in “3-Bromo-N-Boc-D-alanine methyl ester” can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 282.13 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.
Applications De Recherche Scientifique
1. Bromide Binding and Schiff Base Complex Formation
3-Bromo-N-Boc-D-alanine methyl ester, through its derivatives such as Boc-3-bromoalanine, is utilized in understanding the mechanism of bromide binding in vanadate-dependent bromoperoxidases. The compound aids in structural characterizations and modeling interactions within these enzymes, providing insights into the enzymatic process and the spatial arrangements of bromine and vanadium atoms. This knowledge can be instrumental in designing and understanding the behavior of similar enzymatic systems and their applications in biochemistry (Kraehmer & Rehder, 2012).
2. Synthesis and Crystal Structure Analysis
The compound is also essential in the synthesis and structural analysis of complex organic molecules. For instance, it has been used in the synthesis of specific amino acid derivatives, leading to a deeper understanding of molecular interactions through crystallography. This includes elucidating the structure and interactions of molecules like 3-[(4-bromo-1-methyl-1H-pyrrol-2-yl)carbonyl]amino]propanoic acid, showcasing its role in forming extended molecular structures through hydrogen bonding. Such insights are valuable for the development of new materials and molecules with tailored properties (Zeng et al., 2005).
3. Scaffold for Combinatorial Chemistry
3-Bromo-N-Boc-D-alanine methyl ester plays a role in creating scaffolds for combinatorial chemistry, contributing to the creation of diverse chemical libraries. For instance, it is involved in the preparation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a compound that serves as a rigid, crown-shaped scaffold. Such scaffolds are crucial in the discovery and development of new drugs and materials, highlighting the compound's importance in innovative chemical synthesis (Penning & Christoffers, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-Boc-D-alanine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



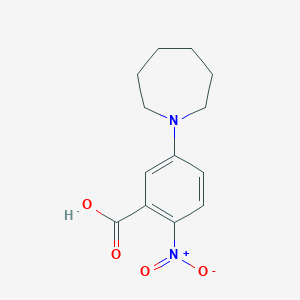
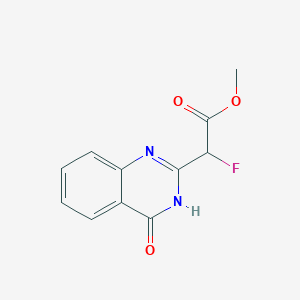
![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
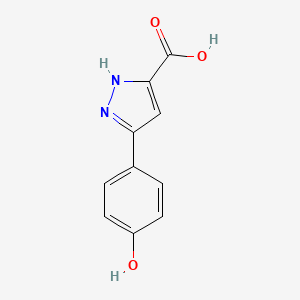
![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)
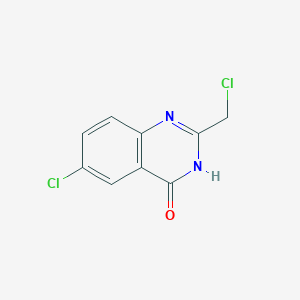
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)
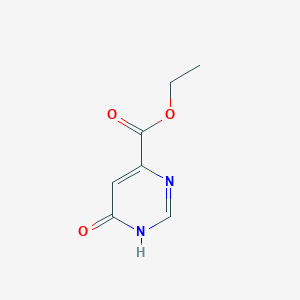
![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)
